Cas no 2109909-65-9 ((2R)-2-amino-1-(furan-2-yl)propan-1-one)
(2R)-2-amino-1-(furan-2-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-798456
- (2R)-2-amino-1-(furan-2-yl)propan-1-one
- 2109909-65-9
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- Inchi: 1S/C7H9NO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,8H2,1H3/t5-/m1/s1
- InChI Key: RPHQQQUBGVAYGH-RXMQYKEDSA-N
- SMILES: O1C=CC=C1C([C@@H](C)N)=O
Computed Properties
- Exact Mass: 139.063328530g/mol
- Monoisotopic Mass: 139.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 56.2Ų
(2R)-2-amino-1-(furan-2-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-798456-0.05g |
(2R)-2-amino-1-(furan-2-yl)propan-1-one |
2109909-65-9 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
| Enamine | EN300-798456-0.1g |
(2R)-2-amino-1-(furan-2-yl)propan-1-one |
2109909-65-9 | 95% | 0.1g |
$867.0 | 2024-05-21 | |
| Enamine | EN300-798456-0.25g |
(2R)-2-amino-1-(furan-2-yl)propan-1-one |
2109909-65-9 | 95% | 0.25g |
$906.0 | 2024-05-21 | |
| Enamine | EN300-798456-0.5g |
(2R)-2-amino-1-(furan-2-yl)propan-1-one |
2109909-65-9 | 95% | 0.5g |
$946.0 | 2024-05-21 | |
| Enamine | EN300-798456-1.0g |
(2R)-2-amino-1-(furan-2-yl)propan-1-one |
2109909-65-9 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
| Enamine | EN300-798456-2.5g |
(2R)-2-amino-1-(furan-2-yl)propan-1-one |
2109909-65-9 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
| Enamine | EN300-798456-5.0g |
(2R)-2-amino-1-(furan-2-yl)propan-1-one |
2109909-65-9 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
| Enamine | EN300-798456-10.0g |
(2R)-2-amino-1-(furan-2-yl)propan-1-one |
2109909-65-9 | 95% | 10.0g |
$4236.0 | 2024-05-21 |
(2R)-2-amino-1-(furan-2-yl)propan-1-one Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on (2R)-2-amino-1-(furan-2-yl)propan-1-one
Research Brief on (2R)-2-amino-1-(furan-2-yl)propan-1-one (CAS: 2109909-65-9): Recent Advances and Applications
The compound (2R)-2-amino-1-(furan-2-yl)propan-1-one (CAS: 2109909-65-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient enantioselective synthesis of (2R)-2-amino-1-(furan-2-yl)propan-1-one using a novel asymmetric hydrogenation protocol. The researchers achieved >99% enantiomeric excess (ee) with a yield of 85%, representing a significant improvement over previous synthetic routes. This advancement is particularly relevant for scale-up production in pharmaceutical applications.
Pharmacological investigations have revealed that (2R)-2-amino-1-(furan-2-yl)propan-1-one exhibits selective binding affinity to certain serotonin receptor subtypes. In vitro studies using radioligand binding assays showed IC50 values in the low micromolar range for 5-HT2A and 5-HT2C receptors, suggesting potential applications in CNS disorders. However, the exact mechanism of action remains under investigation, with current hypotheses focusing on allosteric modulation rather than direct receptor agonism.
Recent preclinical studies have explored the compound's metabolic stability and pharmacokinetic properties. A 2024 report in Drug Metabolism and Disposition indicated that (2R)-2-amino-1-(furan-2-yl)propan-1-one demonstrates favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. The compound shows moderate plasma protein binding (≈75%) and good oral bioavailability in rodent models, making it a promising candidate for further development.
Structural analogs of (2R)-2-amino-1-(furan-2-yl)propan-1-one are being investigated as potential leads for novel antimicrobial agents. A recent patent application (WO2023/154672) describes derivatives with potent activity against drug-resistant Gram-positive bacteria, including MRSA. The furan moiety appears critical for this activity, possibly through interference with bacterial cell wall synthesis.
Ongoing research is exploring the compound's potential in neurodegenerative diseases. Preliminary data from cell culture models of Parkinson's disease suggest neuroprotective effects at nanomolar concentrations, possibly through modulation of oxidative stress pathways. However, these findings require validation in animal models before clinical translation can be considered.
In conclusion, (2R)-2-amino-1-(furan-2-yl)propan-1-one represents a versatile scaffold with multiple potential therapeutic applications. The recent advances in its synthesis and biological characterization have positioned this compound as an important focus of current medicinal chemistry research. Future studies should address the optimization of its pharmacological profile and the elucidation of its precise molecular targets.
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